molecular formula C11H18IN3O2 B3271432 1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 548763-25-3

1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B3271432
CAS No.: 548763-25-3
M. Wt: 351.18 g/mol
InChI Key: LRUDQLKDUVNBCQ-UHFFFAOYSA-M
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Description

1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 2,6-dimethylmorpholine-4-carbonyl chloride with 3-methyl-1H-imidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .

Scientific Research Applications

1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide stands out due to its combination of a morpholine ring and an imidazolium ion, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methylimidazol-3-ium-1-yl)methanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3O2.HI/c1-9-6-14(7-10(2)16-9)11(15)13-5-4-12(3)8-13;/h4-5,8-10H,6-7H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDQLKDUVNBCQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N2C=C[N+](=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
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1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 5
1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 6
1-(2,6-dimethylmorpholine-4-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

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